3-(2,6-DICHLOROPHENYL)-N-(3-ACETAMIDOPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
Overview
Description
3-(2,6-DICHLOROPHENYL)-N-(3-ACETAMIDOPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a synthetic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DICHLOROPHENYL)-N-(3-ACETAMIDOPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamidophenyl group: This step often involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the acetamidophenyl moiety to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-DICHLOROPHENYL)-N-(3-ACETAMIDOPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research.
Scientific Research Applications
3-(2,6-DICHLOROPHENYL)-N-(3-ACETAMIDOPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound can be used to investigate cellular processes and interactions. Its derivatives may serve as probes or inhibitors in various assays.
Medicine: The compound and its derivatives have potential therapeutic applications. They can be studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2,6-DICHLOROPHENYL)-N-(3-ACETAMIDOPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-ACETAMIDOPHENYL)-3-(2-CHLOROPHENYL)UREA
- 1-(4-ACETAMIDOPHENYL)-3-(5-CHLORO-2,4-DIMETHOXYPHENYL)UREA
- 1-(4-ACETAMIDOPHENYL)-3-(3-FLUOROPHENYL)UREA
Uniqueness
Compared to similar compounds, 3-(2,6-DICHLOROPHENYL)-N-(3-ACETAMIDOPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its specific arrangement of atoms and bonds also contributes to its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-10-16(18(24-27-10)17-14(20)7-4-8-15(17)21)19(26)23-13-6-3-5-12(9-13)22-11(2)25/h3-9H,1-2H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPAYMPQRKYAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC(=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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